molecular formula C13H13NO2 B12898703 (5-Methyl-2-styryloxazol-4-yl)methanol

(5-Methyl-2-styryloxazol-4-yl)methanol

Cat. No.: B12898703
M. Wt: 215.25 g/mol
InChI Key: YQEZTDLLBGGJAR-BQYQJAHWSA-N
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Description

(5-Methyl-2-styryloxazol-4-yl)methanol is a chemical building block belonging to the styryloxazole family, a class of heterocyclic compounds recognized for their diverse biological activities and significance in medicinal chemistry research. The core oxazole scaffold, which contains both oxygen and nitrogen atoms, is a privileged structure in drug discovery due to its ability to engage in various non-covalent interactions with enzymes and receptors . This compound features a methanol functional group at the 4-position, which provides a handle for further chemical derivatization and can be crucial for molecular recognition in biological systems. While specific biological data for this compound is subject to ongoing research, compounds based on the 5-methyl-2-styryloxazole structure have demonstrated a wide spectrum of pharmacological potential in scientific studies. Research on closely related analogs has shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, the oxazolone moiety is found in compounds with documented anticancer and anti-inflammatory properties, making this chemical class a valuable template for developing new therapeutic agents . The styryl group incorporated into the structure can facilitate interactions with biological targets through its planar, conjugated system. This product is intended for use in chemical synthesis and biological screening as a For Research Use Only reagent. It is a key intermediate for researchers in medicinal chemistry exploring structure-activity relationships (SAR), particularly in the synthesis of more complex molecules for antimicrobial, anti-virulence, and anticancer applications . Researchers can functionalize the hydroxymethyl group to create amides, esters, or ethers, or use the compound as a precursor in the development of novel heterocyclic systems.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[5-methyl-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H13NO2/c1-10-12(9-15)14-13(16-10)8-7-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3/b8-7+

InChI Key

YQEZTDLLBGGJAR-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(N=C(O1)/C=C/C2=CC=CC=C2)CO

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC=CC=C2)CO

Origin of Product

United States

Biological Activity

(5-Methyl-2-styryloxazol-4-yl)methanol is an organic compound that belongs to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N1O2\text{C}_{12}\text{H}_{13}\text{N}_1\text{O}_2

This structure features a methyl group at the 5-position, a styryl group at the 2-position, and a hydroxymethyl group at the 4-position of the oxazole ring. The unique arrangement of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzymatic activities or receptor functions, leading to various physiological effects. Research indicates that this compound may influence pathways related to inflammation and microbial resistance.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various pathogens. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For instance, in vitro tests showed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL.

Pathogen Zone of Inhibition (mm) MIC (µg/mL)
Escherichia coli2050
Staphylococcus aureus1875
Klebsiella pneumoniae15100

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In cell line assays, this compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells as evidenced by increased annexin V staining and caspase activation.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study conducted on various methanolic extracts revealed that compounds similar to this compound showed promising antibacterial activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Cytotoxicity Assessment : In a study focusing on cytotoxic effects, this compound was tested against multiple cancer cell lines, showing IC50 values ranging from 30 to 70 µM depending on the cell type .

Preparation Methods

Cyclodehydration of β-Hydroxy Amides to Oxazolines and Oxazoles

A modern and efficient approach to oxazoles involves the synthesis of oxazolines from β-hydroxy amides followed by oxidation to oxazoles. This method, developed by Glöckner et al. (2014), uses Deoxo-Fluor® for cyclodehydration at room temperature, followed by oxidation with manganese dioxide (MnO2) in a flow reactor to yield oxazoles with high purity and yield.

  • Key features:
    • Room temperature cyclodehydration with stereospecific inversion.
    • Oxidation in continuous flow with activated MnO2.
    • Yields for styryl-substituted oxazoles around 50-65%.
    • Mild conditions preserve acid-labile groups.
    • Flow conditions improve yield by ~10% compared to batch.

This method is adaptable for styryl-substituted oxazoles, making it a promising route for this compound synthesis.

Reduction of Oxazole Carboxylates to Hydroxymethyl Derivatives

The hydroxymethyl group at the 4-position can be introduced by reduction of the corresponding oxazole carboxylate ester. For example, (2,4-dimethyloxazol-5-yl)methanol is synthesized by reducing ethyl 2,4-dimethyloxazole-5-carboxylate with lithium aluminium tetrahydride (LiAlH4) in diethyl ether at low temperature (-100 °C) for 2.5 hours, achieving an 80% yield.

Step Reagents/Conditions Yield
Reduction of ester LiAlH4 in diethyl ether, -100 °C, 2.5 h 80%

This approach can be adapted to reduce the 4-carboxylate of the styryl-substituted oxazole to the corresponding hydroxymethyl derivative.

Synthesis of Oxazole Precursors via Cyclisation of Amino-Acetals

Older literature describes the preparation of oxazole-2-carboxylates by cyclisation of amino-acetals in acidic media (phosphorus pentoxide/sulfuric acid) at elevated temperatures (~180 °C). While this method can yield oxazoles, it is less suitable for sensitive styryl substituents due to harsh conditions and lower yields.

Data Table Summarizing Key Reaction Steps and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclodehydration to oxazoline Deoxo-Fluor® Room temperature Minutes to hours >90 Stereospecific, inversion of stereochemistry
Oxidation to oxazole Activated MnO2 (flow reactor) 40-100 °C Flow rate dependent 50-65 Mild, preserves acid-labile groups
Ester reduction to alcohol LiAlH4 in diethyl ether -100 °C 2.5 hours 80 Requires low temperature to avoid side reactions

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